molecular formula C15H13F3N2O B15076512 1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 91286-92-9

1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B15076512
CAS No.: 91286-92-9
M. Wt: 294.27 g/mol
InChI Key: LFKMVWXKXUDOPI-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-methylphenyl isocyanate with 3-(trifluoromethyl)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with additional functional groups, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)-3-phenylurea: Lacks the trifluoromethyl group, which can influence its chemical properties and applications.

    1-(3-Trifluoromethylphenyl)-3-phenylurea:

Uniqueness

1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both a methyl group and a trifluoromethyl group on the phenyl rings

Properties

CAS No.

91286-92-9

Molecular Formula

C15H13F3N2O

Molecular Weight

294.27 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H13F3N2O/c1-10-4-2-6-12(8-10)19-14(21)20-13-7-3-5-11(9-13)15(16,17)18/h2-9H,1H3,(H2,19,20,21)

InChI Key

LFKMVWXKXUDOPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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